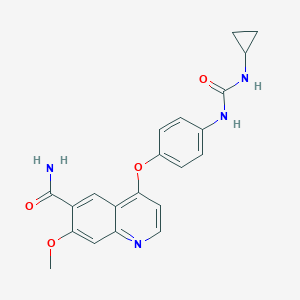

Lenvatinib Impurity g

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBISVMLKCDTQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Formation and Degradation Pathways of Lenvatinib Impurity G

Process-Related Formation during Lenvatinib Synthesis

While primarily recognized as a degradation product, the formation of Lenvatinib Impurity G during the synthesis process is a possibility that warrants investigation. Its structure, being the methyl ester of a key intermediate's carboxylic acid analogue, suggests potential pathways for its generation.

The synthesis of Lenvatinib typically involves the coupling of two key fragments: a substituted quinoline (B57606) core and a substituted phenoxy moiety. A crucial intermediate in this synthesis is 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. google.comgoogle.comtosunpharm.comsigmaaldrich.comchemicalbook.com It is the direct precursor to Lenvatinib, requiring the addition of the cyclopropylurea side chain.

The formation of Impurity G as a process-related impurity would likely stem from a variation in the synthesis of this quinoline intermediate. If the synthesis route utilizes a methyl ester of the quinoline-6-carboxylic acid, and this ester is carried through to the final steps, it could result in the formation of the corresponding impurity. For instance, a synthetic pathway described in one patent involves the use of 2-chloro-4-hydroxybenzoic acid methyl ester as a starting material, which introduces a methyl ester group early in the synthesis of a key intermediate. google.com

Byproducts can form through incomplete reactions or side reactions. If the final amidation step to form the primary amide at the C-6 position of the quinoline ring from a methyl ester precursor is incomplete, residual methyl ester would lead to the presence of an impurity that is structurally very similar to Impurity G's core structure. Furthermore, if methanol (B129727) is used as a solvent or for recrystallization at a stage where the carboxylic acid is present, there is a potential for esterification to occur, leading to the formation of Impurity G.

The conditions of the synthetic reactions play a significant role in the generation of impurities. For instance, in the synthesis of Lenvatinib intermediates, the choice of base, solvent, and temperature can influence the reaction's outcome and the impurity profile. google.com If a methyl ester intermediate is present, any subsequent steps involving acidic or basic conditions could potentially favor the hydrolysis of the primary amide of Lenvatinib back to the carboxylic acid, which in the presence of methanol could then form the methyl ester (Impurity G). However, direct evidence from the literature specifically detailing the impact of synthetic conditions on the formation of Impurity G as a process-related impurity is limited, as it is more commonly identified as a degradant.

Degradation Pathway Elucidation of Lenvatinib Leading to Impurity g

Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance. For Lenvatinib, these studies have revealed that the molecule is susceptible to degradation under hydrolytic and oxidative conditions, with Impurity G being a notable degradation product. google.comgoogle.com

Lenvatinib has been found to be sensitive to hydrolysis, particularly under acidic and basic conditions. benthamscience.com A key structural feature of Lenvatinib is the cyclopropylurea moiety attached to the phenoxy ring. This urea (B33335) linkage can be susceptible to hydrolysis.

Under acidic conditions , the urea linkage can be cleaved, leading to the formation of an amine on the phenoxy ring. A Chinese patent explicitly states that Lenvatinib mesylate degrades under acid, alkali, and damp heat conditions to produce degradation Impurity G. google.comgoogle.com The proposed mechanism involves the hydrolysis of the N-cyclopropylureido group to an amino group. This results in the formation of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, which can then undergo further hydrolysis of the C-6 carboxamide to a carboxylic acid. If methanol is present in the system or during analysis, this can lead to the formation of the methyl ester, Impurity G.

Under basic conditions , Lenvatinib also undergoes degradation. Similar to acidic hydrolysis, the urea linkage can be cleaved. The primary amide at the C-6 position of the quinoline ring is also susceptible to hydrolysis under strong basic conditions, which would yield the corresponding carboxylic acid. The subsequent formation of the methyl ester (Impurity G) would again depend on the presence of methanol.

Neutral hydrolysis has been shown to cause less degradation compared to acidic or basic conditions. benthamscience.com

The following table summarizes the findings from forced degradation studies related to the formation of Lenvatinib degradation products.

| Stress Condition | Reagent/Details | Outcome | Reference |

| Acidic Hydrolysis | Lenvatinib subjected to acidic conditions. | Formation of degradation products, including Impurity G. | google.comgoogle.com |

| Basic Hydrolysis | Lenvatinib subjected to alkaline conditions. | Formation of degradation products, including Impurity G. | google.comgoogle.com |

| Damp Heat | Lenvatinib subjected to heat and humidity. | Formation of degradation Impurity G. | google.comgoogle.com |

Oxidative degradation is another pathway that can lead to the formation of impurities. While specific studies detailing the formation of Impurity G under oxidative stress are less common in the public domain, the chemical structure of Lenvatinib possesses sites that could be susceptible to oxidation. The involvement of aldehyde oxidase in the metabolism of Lenvatinib points to oxidative pathways. Current time information in Bangalore, IN. However, the direct link between these oxidative metabolic pathways and the formation of Impurity G as a degradation product is not explicitly established in the available literature. Forced degradation studies have been conducted under oxidative conditions, but the primary degradation products identified are often different from Impurity G.

Photolytic Degradation Pathways

The photostability of Lenvatinib has been evaluated under International Council for Harmonisation (ICH) guidelines, yielding somewhat varied observations. Assessment reports from regulatory agencies such as the European Medicines Agency (EMA) and the Therapeutic Goods Administration (TGA) indicate that the Lenvatinib active substance is stable when exposed to light in the solid state, with no significant degradation products observed. europa.eutga.gov.au

However, forced degradation studies on Lenvatinib in solution present a more complex picture. While some research suggests the drug is stable under photolytic stress conditions researchgate.net, other studies have noted degradation. innovareacademics.in It is important to note that while photolytic degradation of Lenvatinib has been investigated, the specific formation of Impurity G as a direct result of light exposure is not explicitly documented in these studies.

Table 1: Summary of Photolytic Degradation Findings for Lenvatinib

| Condition | Observation | Source(s) |

|---|---|---|

| Solid State (ICH Photostability) | Stable, no degradation products observed | europa.eutga.gov.au |

| Solution State | Stable | researchgate.net |

Thermal Degradation Processes

The thermal stability of Lenvatinib has been a subject of investigation with conflicting results. An EMA assessment report noted that no significant changes were observed when the solid drug substance was stressed with heat at 60°C. europa.eu Similarly, some stability-indicating method development studies concluded that Lenvatinib is stable under thermal stress conditions. researchgate.net

In contrast, other research has reported that complete degradation of Lenvatinib can occur under thermal stress, highlighting the sensitivity of the molecule to heat under certain conditions. ijpsr.com These discrepancies may arise from differences in experimental setups, such as the physical state of the drug (solid vs. solution) or the specific temperatures and durations applied. The direct pathway from thermal stress to the formation of this compound is not clearly established in the available literature.

Table 2: Summary of Thermal Degradation Findings for Lenvatinib

| Condition | Observation | Source(s) |

|---|---|---|

| Solid State (60°C) | Stable, no significant changes | europa.eu |

| General Thermal Stress | Stable | researchgate.net |

Stress Degradation under Damp Heat Conditions

Degradation under damp heat conditions is a critical stability concern for Lenvatinib mesylate. It has been explicitly shown that Lenvatinib mesylate degrades under damp heat to produce Impurity G. google.com This susceptibility is significant, as another source indicates that degradation, particularly the formation of genotoxic impurities, is aggravated under conditions of 40°C and 75% relative humidity (RH). google.com This necessitates storage of the API at refrigerated temperatures (2-8°C) to minimize degradation. google.com

Interestingly, an EMA report on stress testing performed at 30°C and 75% RH on the solid active substance found no evidence of degradation, suggesting it is non-hygroscopic. europa.eu The difference in these findings may be attributed to the different temperatures applied (40°C vs. 30°C) or the specific salt form and its crystalline structure.

Kinetic and Mechanistic Studies of Impurity g Formation

Understanding the kinetics and mechanisms behind the formation of Impurity G is vital for controlling its presence in the final drug product.

Reaction Kinetics and Rate Determination

Detailed studies quantifying the reaction kinetics for the formation of this compound, including reaction rates and order of reaction, are not extensively available in the public domain. Such studies are typically part of internal pharmaceutical development and are crucial for establishing shelf-life and appropriate storage conditions. The available literature primarily focuses on identifying the conditions that lead to degradation rather than determining the specific rates of impurity formation. researchgate.netresearchgate.net

Proposed Chemical Mechanisms for Bond Cleavage/Formation

The transformation of Lenvatinib into Impurity G involves significant structural changes. This compound is identified as 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester. google.com The parent molecule, Lenvatinib, is 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide. daicelpharmastandards.com

The formation of Impurity G from Lenvatinib necessitates two key chemical transformations:

Hydrolysis of the Urea Linkage: The N-cyclopropylurea moiety on the phenoxy ring of Lenvatinib is cleaved, resulting in a primary amino group (-NH2). This type of reaction is a hydrolysis, which can be catalyzed by acid or base, consistent with findings that Lenvatinib is sensitive to acidic and basic hydrolysis. researchgate.netgoogle.com

Hydrolysis and Esterification of the Amide: The primary carboxamide group (-CONH₂) at the C6 position of the quinoline ring undergoes hydrolysis to a carboxylic acid, which is then esterified to a methyl ester (-COOCH₃). The source of the methyl group is likely a solvent, such as methanol, used during the forced degradation study or subsequent analysis. ijpsr.comgoogle.com

The degradation is known to occur under acidic, alkaline, and damp heat conditions. google.com The acid-catalyzed mechanism likely involves protonation of the carbonyl oxygen atoms of both the urea and amide groups, making them more susceptible to nucleophilic attack by water.

Role of Specific Functional Groups in Lenvatinib's Degradation Susceptibility

The chemical structure of Lenvatinib contains specific functional groups that are inherently susceptible to the degradation pathways that form Impurity G.

Urea Moiety: The -[NH-(C=O)-NH]- linkage is the primary site of initial degradation. Ureas are known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the C-N bonds to yield amines and carbamic acids (which subsequently decarboxylate). This explains the conversion of the cyclopropylureido group to a simple amino group.

Primary Amide Group: The quinoline-6-carboxamide (B1312354) (-CONH₂) is another key site of lability. Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions. google.comsmolecule.com This hydrolysis is a critical step in the pathway to Impurity G, followed by the esterification to a methyl ester. google.com

While other parts of the molecule, such as the ether linkage, could theoretically be sites of degradation, the structure of Impurity G indicates that this bond remains intact during its formation. google.com Therefore, the urea and amide functionalities are the critical determinants of Lenvatinib's susceptibility to forming this specific degradation product.

Table 3: Compound Names Mentioned in this Article

| Compound Name | Chemical Name |

|---|---|

| Lenvatinib | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide |

| This compound | 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester |

Factors Influencing Impurity Profile and Yield

The formation and yield of Lenvatinib impurities are significantly influenced by various factors, including the choice of solvent, the presence of catalysts, temperature, and the pH of the environment.

For instance, in the synthesis of related compounds, the choice of solvent can be critical. In one patented method for preparing Lenvatinib mesylate impurities, ethanol (B145695) was used as a solvent, and the reaction was stirred under reflux for 72 hours, leading to the generation of new impurity spots as monitored by TLC. patsnap.com This indicates that the solvent, combined with thermal stress, can directly contribute to the degradation of Lenvatinib and the formation of impurities.

The influence of temperature and pH on the degradation of Lenvatinib has been more extensively studied through forced degradation studies. These studies expose the drug to various stress conditions, including acidic, basic, neutral, thermal, photolytic, and oxidative environments, to understand its stability. bookpi.orgchromatographyonline.cominnovareacademics.inscispace.com

Lenvatinib has been found to be particularly sensitive to acidic and basic hydrolysis, which are primary degradation pathways. chromatographyonline.comresearchgate.net The degradation of Lenvatinib under different stress conditions is summarized in the table below.

| Stress Condition | Details | Degradation Observed | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Subjecting the drug to acidic conditions. | Significant degradation, with the formation of multiple degradation products. Lenvatinib is sensitive to acid hydrolysis. | chromatographyonline.comresearchgate.net |

| Basic Hydrolysis | Exposing the drug to alkaline conditions. | Significant degradation, indicating sensitivity to alkaline environments. Different degradation products may be formed compared to acidic conditions. | chromatographyonline.comresearchgate.net |

| Neutral Hydrolysis | Exposing the drug to neutral aqueous conditions. | Shows comparative stability compared to acidic and basic hydrolysis. | researchgate.net |

| Oxidative Degradation | Treatment with an oxidizing agent like hydrogen peroxide. | Some degradation may occur, but generally less significant than hydrolysis. | bookpi.orgchromatographyonline.com |

| Thermal Degradation | Exposing the drug to high temperatures. | Shows relative stability, with limited degradation observed. | bookpi.orgresearchgate.net |

| Photolytic Degradation | Exposing the drug to light. | Shows relative stability under photolytic stress. | bookpi.orgresearchgate.net |

Research has shown that under acidic and basic conditions, several degradation products are formed. researchgate.net The rate of degradation is also influenced by the temperature at which the hydrolysis is carried out. For example, studies have been conducted at elevated temperatures to accelerate degradation and identify potential impurities. bookpi.org

Advanced Analytical Methodologies for Lenvatinib Impurity G

Chromatographic Separation Techniques for Impurity g Profiling

The effective separation and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. For Lenvatinib, a multi-kinase inhibitor, the profiling of process-related impurities and degradation products, such as Lenvatinib Impurity g, requires robust and sensitive analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone for achieving the necessary resolution and sensitivity to detect and quantify these impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely utilized technique for the analysis of pharmaceutical compounds and their impurities. The development of a stability-indicating HPLC method capable of separating Lenvatinib from its potential impurities, including Impurity g, involves the systematic optimization of several key chromatographic parameters to achieve adequate separation and peak shape. A patent for analyzing Lenvatinib mesylate impurities notes that a gradient method can effectively separate various impurities with different or similar polarities from the main compound, facilitating accurate qualitative and quantitative analysis google.com.

The choice of stationary phase is fundamental to achieving successful chromatographic separation. For Lenvatinib and its impurities, reversed-phase chromatography is the predominant mode of separation.

C18 (Octadecylsilane) Phases: C18 columns are the most common choice due to their versatility and hydrophobicity, which are well-suited for retaining and separating moderately polar to non-polar compounds like Lenvatinib. Numerous reported methods for Lenvatinib analysis employ C18 columns, such as Inert Sustain C18, Kromasil C18, YMC C18, and Zodiasil C18. rroij.comsemanticscholar.orgjocpr.comiajps.comijpsr.com These columns provide a robust stationary phase for resolving the main Lenvatinib peak from closely eluting impurities.

Phenyl Phases: Phenyl-based stationary phases, such as the X-Bridge phenyl column, offer alternative selectivity compared to traditional C18 phases. researchgate.net The pi-pi interactions between the phenyl groups of the stationary phase and aromatic analytes can enhance the resolution of compounds with similar hydrophobicity but different aromaticity. This can be particularly advantageous for separating impurities that are structurally similar to the Lenvatinib molecule.

Table 1: Examples of Stationary Phases Used in Lenvatinib Analysis

| Stationary Phase | Column Dimensions | Particle Size | Reference |

|---|---|---|---|

| YMC C18 | 4.6 x 150 mm | 5 µm | semanticscholar.orgresearchgate.net |

| Inert Sustain C18 | 4.6 x 250 mm | 5 µm | rroij.com |

| Kromasil C18 | 4.6 x 250 mm | 5 µm | jocpr.com |

| X-Bridge Phenyl | 4.6 x 150 mm | 3.5 µm | researchgate.net |

Mobile phase composition is a critical parameter that directly influences retention, selectivity, and peak shape. Optimization involves adjusting the organic modifier, aqueous phase pH, and buffer system.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic solvents in mobile phases for Lenvatinib analysis. jocpr.comresearchgate.netnih.goviatdmct2024.org The ratio of the organic modifier to the aqueous buffer is adjusted to control the retention time of Lenvatinib and its impurities. For instance, a mobile phase of water and methanol in a 30:70 v/v ratio has been used for Lenvatinib elution. iajps.comresearchgate.net

Buffer Systems and pH Control: The use of a buffer system is essential for maintaining a constant pH and ensuring consistent ionization of the analytes, which is crucial for reproducible retention times and symmetrical peak shapes. Common buffer systems include ammonium (B1175870) acetate (B1210297) and phosphate (B84403) buffers. jocpr.comijpsr.comresearchgate.net The pH of the mobile phase is a powerful tool for optimizing selectivity; for example, adjusting an ammonium acetate buffer to pH 3.5 with orthophosphoric acid has been shown to provide good peak symmetry for Lenvatinib Mesylate. jocpr.com Formic acid is also commonly added to the mobile phase, typically at a concentration of 0.1%, to control pH and improve peak shape in LC-MS applications. nih.goviatdmct2024.orgresearchgate.net

For analyzing a sample containing an API and multiple impurities with a wide range of polarities, isocratic elution is often insufficient. Gradient elution, where the mobile phase composition is changed over time, is necessary to achieve a complete impurity profile in a reasonable analysis time.

A gradient program allows for the elution of highly retained impurities while ensuring that early-eluting impurities are well-resolved from the void volume. For example, a gradient method for Lenvatinib analysis involved increasing the percentage of an organic eluent (methanol/isopropanol) from 5% to 98% over 1.5 minutes to ensure the elution of all components. nih.gov Another method utilized a gradient elution with a buffer of formic acid in water and acetonitrile as the organic modifier. researchgate.net The ability of a gradient to resolve impurities that are not separated under isocratic conditions is a key advantage in stability-indicating and purity assays. google.com

Table 2: Representative Gradient Elution Program

| Time (min) | % Aqueous (0.1% Formic Acid) | % Organic (Methanol/Isopropanol with 0.1% Formic Acid) |

|---|---|---|

| 0.00 | 95 | 5 |

| 1.50 | 2 | 98 |

| 2.65 | 2 | 98 |

| 2.75 | 95 | 5 |

| 4.00 | 95 | 5 |

This table is an illustrative example based on a published method nih.gov.

Fine-tuning the flow rate and column temperature can further enhance separation efficiency and reduce analysis time.

Flow Rate: Typical flow rates for conventional HPLC analysis of Lenvatinib range from 0.6 mL/min to 1.0 mL/min. jocpr.comresearchgate.netnih.gov Adjusting the flow rate can affect resolution, backpressure, and run time. A lower flow rate can sometimes improve resolution, while a higher flow rate shortens the analysis time.

Column Temperature: Maintaining a consistent and elevated column temperature, often between 30°C and 50°C, can improve analytical performance. ijpsr.comnih.gov Higher temperatures reduce the viscosity of the mobile phase, which lowers backpressure and can improve peak efficiency. It can also alter the selectivity of the separation. For instance, some methods specify a column temperature of 30°C or 50°C for better separation and resolution. ijpsr.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher efficiency, greater resolution, and faster analysis times compared to traditional HPLC. These characteristics make UPLC an ideal platform for impurity profiling, where speed and sensitivity are paramount.

UPLC methods developed for Lenvatinib demonstrate these advantages. For example, a stability-indicating UPLC method achieved a retention time for Lenvatinib of just 1.24 minutes. researchgate.net The separation is typically achieved on columns such as the Acquity UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm) or UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm). iatdmct2024.orgresearchgate.net

The mobile phases are similar to those used in HPLC, often consisting of a mixture of an acidified aqueous phase (e.g., 0.1% orthophosphoric acid or 0.1% formic acid) and an organic solvent like acetonitrile. iatdmct2024.orgresearchgate.netijpbs.com Due to the smaller column dimensions and particle size, flow rates are typically lower than in HPLC, for instance, in the range of 0.3 mL/min to 0.5 mL/min. researchgate.netijpbs.com The enhanced resolution offered by UPLC is particularly beneficial for separating structurally similar impurities from the main Lenvatinib peak, ensuring accurate quantification even at low levels.

Table 3: Example UPLC Method Parameters for Lenvatinib Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity BEH C18 (50 x 3.00 mm, 1.7 µm) | ijpbs.com |

| Mobile Phase | 0.1% Ortho-phosphoric acid: Acetonitrile (60:40 v/v) | ijpbs.com |

| Flow Rate | 0.5 mL/min | ijpbs.com |

| Detection | 248 nm | ijpbs.com |

| Column | UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm) | researchgate.net |

| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile (50:50 v/v) | researchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

Advanced Detection Modalities (e.g., Diode Array Detection, Evaporative Light Scattering Detection)

While standard UV detection is common in high-performance liquid chromatography (HPLC), advanced detectors offer significant advantages for comprehensive impurity profiling.

Diode Array Detection (DAD): Often referred to as a Photodiode Array (PDA) detector, DAD is a powerful tool for the analysis of Lenvatinib and its impurities. pharmaceuticaljournal.netiajps.com Unlike a standard single-wavelength UV detector, a DAD scans a range of wavelengths simultaneously, acquiring a full UV-visible spectrum for every point in the chromatogram. researchgate.net This capability is invaluable for impurity analysis in several ways. Firstly, it allows for the selection of the optimal detection wavelength for this compound post-analysis to achieve maximum sensitivity. iajps.com Secondly, the acquired spectra can be used for peak purity assessment. By comparing spectra across a single chromatographic peak, analysts can determine if the peak represents a single compound or consists of co-eluting species. Furthermore, the UV spectrum of a separated impurity peak can be compared against a reference standard of this compound, providing an additional layer of identification. Several published methods for Lenvatinib analysis utilize PDA detection, underscoring its utility in this context. pharmaceuticaljournal.netresearchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the presence of a chromophore in the analyte. biopharmaspec.comresearchgate.net This makes it particularly useful for detecting impurities that lack a significant UV absorbance. The ELSD operates through a three-step process: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube to leave non-volatile analyte particles, and detection of these particles as they scatter a beam of light. gmp-compliance.org The amount of scattered light is proportional to the mass of the analyte. biopharmaspec.com While this compound possesses a chromophore, ELSD can be employed as a complementary technique to ensure that no non-UV active impurities are missed during analysis. It is compatible with gradient elution, which is often necessary for separating complex mixtures of impurities, a distinct advantage over other universal detectors like the refractive index (RI) detector. researchgate.net The use of ELSD is increasingly common in pharmaceutical quality control for its robustness and broad applicability. nih.gov

Spectrometric and Hyphenated Techniques for Structural Elucidation and Quantification

For unambiguous identification and precise quantification, especially at trace levels, mass spectrometry and hyphenated techniques are indispensable.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the analysis of Lenvatinib and its related impurities. eurekaselect.comdaicelpharmastandards.com This hyphenated method leverages the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. nih.govuniud.it In this setup, the HPLC system separates this compound from the parent drug and other process-related impurities or degradation products. The eluent is then directed into the mass spectrometer for ionization, detection, and quantification. LC-MS/MS methods for Lenvatinib have been developed that are sensitive, rapid, and require minimal sample preparation, making them suitable for routine quality control and pharmacokinetic studies. eurekaselect.comuniud.itnih.gov

The first step within the mass spectrometer is the ionization of the analyte. The choice of ionization technique is critical and depends on the analyte's physicochemical properties.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, such as most pharmaceutical compounds. For the analysis of Lenvatinib and its impurities, ESI is typically operated in the positive ion mode. nih.govdoaj.org In this mode, the analyte solution is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are ejected into the gas phase and directed into the mass analyzer. nih.gov This process is gentle, minimizing fragmentation within the source and preserving the molecular ion, which is crucial for identification.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a broader range of compounds, including those that are less polar and more volatile than those typically analyzed by ESI. In APCI, the eluent is vaporized in a heated nebulizer and subjected to a corona discharge. This creates reactant gas ions from the mobile phase, which then transfer a proton to the analyte molecules. While ESI is more commonly reported for Lenvatinib, APCI serves as a valuable alternative, potentially offering better ionization efficiency for certain impurities depending on their structure and polarity.

The molecular ion of this compound can be fragmented within the mass spectrometer to produce a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint, allowing for its unambiguous confirmation. Based on the known structure of this compound (4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester), a plausible fragmentation pathway can be predicted. google.com Common fragmentation behaviors include the cleavage of labile bonds such as esters, ethers, and amide linkages. libretexts.orglibretexts.org

For Impurity G, fragmentation would likely involve characteristic losses. The initial protonated molecule [M+H]⁺ would be selected, and its fragmentation could yield ions corresponding to the loss of the methyl ester group, cleavage at the ether linkage, or other structurally significant fragmentations. Analyzing these fragments helps to piece together the molecule's structure and confirm its identity.

Table 1: Plausible Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 389.08 | 358.06 | -CH₃O (Methanol) | Loss of the methyl group from the ester |

| 389.08 | 330.07 | -COOCH₃ (Carbomethoxy) | Cleavage of the entire methyl ester group |

| 389.08 | 216.06 | -C₇H₇ClNO (Aminochlorophenol) | Cleavage of the ether bond |

| 389.08 | 174.05 | -C₁₁H₈N₂O₃ (Quinoline moiety) | Cleavage of the ether bond |

Note: The m/z values are theoretical and based on the chemical structure of Impurity G. Actual observed values may vary slightly.

Tandem mass spectrometry (MS/MS) is the technique used to generate and analyze these fragmentation patterns. In an MS/MS experiment, typically performed on a triple quadrupole or ion trap instrument, the first mass analyzer (Q1) is set to isolate a specific precursor ion—in this case, the molecular ion of this compound. nih.gov This isolated ion is then passed into a collision cell (Q2), where it is fragmented by colliding with an inert gas like argon or nitrogen. The resulting product ions, or "daughter ions," are then analyzed by the second mass analyzer (Q3). doaj.org

This process, known as Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, is highly specific and sensitive. mdpi.com For quantification, a specific transition (e.g., 389.08 → 330.07) for Impurity G would be monitored alongside a transition for an internal standard. This virtually eliminates matrix interference and provides accurate quantification even at very low concentrations. eurekaselect.comdoaj.org

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of an analyte's elemental composition or molecular formula. google.com Instead of providing a nominal mass (an integer), an HRMS instrument provides a measured mass to several decimal places.

For an unknown impurity, this highly accurate mass can be used to generate a list of possible elemental formulas that fit the measurement. For a known compound like this compound, HRMS can be used to confirm its identity with a high degree of confidence by matching the experimentally measured accurate mass with the theoretical exact mass calculated from its chemical formula (C₁₈H₁₅ClN₂O₄). google.com The use of HRMS for the characterization of Lenvatinib impurities has been documented, highlighting its importance in definitive structural elucidation. google.com

Table 2: Example of HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅ClN₂O₄ |

| Theoretical Exact Mass ([M+H]⁺) | 389.0848 |

| Hypothetical HRMS Measured Mass | 389.0851 |

| Mass Difference (ppm) | 0.8 |

Note: A mass difference of less than 5 ppm is typically considered strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete and definitive assignment of the molecular structure of this compound can be achieved.

One-dimensional ¹H and ¹³C NMR analyses provide foundational information regarding the chemical environment of hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton. The chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups. Aromatic protons on the quinoline (B57606) and phenoxy rings would appear in the downfield region (typically 6.5-9.0 ppm), while the methoxy (B1213986) and methyl ester protons would resonate in the upfield region. The integration of these signals confirms the number of protons in each environment, and the splitting patterns (multiplicity) reveal proton-proton coupling, providing information about neighboring protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Quinoline H-2 | 8.5 - 8.7 | Doublet (d) | Coupled to H-3 |

| Quinoline H-3 | 7.0 - 7.2 | Doublet (d) | Coupled to H-2 |

| Quinoline H-5 | 8.8 - 9.0 | Singlet (s) | Deshielded by quinoline nitrogen and adjacent ester |

| Quinoline H-8 | 7.3 - 7.5 | Singlet (s) | |

| Phenoxy H-2' | 7.2 - 7.4 | Doublet (d) | Coupled to H-6' |

| Phenoxy H-5' | 6.8 - 7.0 | Doublet (d) | Coupled to H-6' |

| Phenoxy H-6' | 6.6 - 6.8 | Doublet of Doublets (dd) | Coupled to H-2' and H-5' |

| -OCH₃ (quinoline) | 3.9 - 4.1 | Singlet (s) | |

| -OCH₃ (ester) | 3.8 - 4.0 | Singlet (s) | |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings, the carbonyl carbon of the ester, and the methoxy carbons can be predicted based on established substituent effects.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline C=O (ester) | 165 - 168 |

| Aromatic & Heteroaromatic Carbons | 100 - 165 |

| Quinoline -OCH₃ | 55 - 58 |

| Ester -OCH₃ | 51 - 54 |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the molecular puzzle and confirming connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the quinoline and phenoxy ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Interactive Data Table: Illustrative HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) | Information Gained |

| Quinoline H-5 | C-4, C-6, C-7, C=O | Confirms position of H-5 relative to the ether linkage, the ester group, and the methoxy-bearing carbon. |

| Quinoline -OCH₃ | C-7 | Confirms attachment of the methoxy group to the C-7 position of the quinoline ring. |

| Ester -OCH₃ | C=O | Confirms the methyl ester functionality. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies (wavenumbers) corresponding to the vibrations of different chemical bonds. For this compound, IR spectroscopy would confirm the presence of key functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 3000 |

| Ester Carbonyl (C=O) | Stretching | 1715 - 1735 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Method Validation and Qualification for Impurity G Analysis

Once the structure of this compound is unequivocally confirmed, a robust analytical method must be developed and validated for its routine quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The validation process ensures that the analytical method is suitable for its intended use.

Adherence to International Council for Harmonisation (ICH) Q2(R1) Guidelines

Method validation for the analysis of this compound must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". fda.govgmp-compliance.org This guideline provides a framework for the validation parameters required for impurity quantification tests. researchgate.netloesungsfabrik.de The purpose of the validation is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the impurity. researchgate.net

Key validation parameters for an impurity quantification method include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Interactive Data Table: Summary of ICH Q2(R1) Validation Parameters for Impurity Quantification

| Validation Parameter | Purpose |

| Specificity | Ensure the signal is from the impurity of interest only. |

| Linearity & Range | Confirm a proportional response to concentration over a defined range. |

| Accuracy | Determine how close the measured value is to the true value. |

| Precision | Assess the scatter of results from repeated measurements. |

| LOQ / LOD | Establish the lower limits of reliable measurement and detection. |

| Robustness | Evaluate the method's reliability during normal use. |

Specificity and Peak Purity Assessment

Specificity is arguably the most critical validation parameter for an impurity method. pharmtech.com It ensures that the signal measured for this compound is not inflated by contributions from co-eluting species.

Forced Degradation Studies: To demonstrate specificity, forced degradation (stress testing) of the Lenvatinib drug substance is performed. The API is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method is then used to analyze these stressed samples. The method is considered specific if the peak for this compound is well-resolved from all potential degradation products, the main Lenvatinib peak, and other process impurities. nih.gov

Peak Purity Analysis using HPLC-DAD: A High-Performance Liquid Chromatography system equipped with a Photodiode Array Detector (DAD), also known as a Diode Array Detector, is the primary tool for assessing peak purity. pharmjournal.rusepscience.com A DAD acquires full UV-Vis spectra at multiple points across each eluting chromatographic peak. Software algorithms then compare these spectra. If the peak represents a single, pure compound, the spectra taken at the upslope, apex, and downslope of the peak will be identical. pharmtech.com Any significant spectral differences indicate the presence of a co-eluting impurity, flagging the peak as impure. pharmjournal.rusepscience.com This analysis provides a high degree of confidence that the chromatographic peak for this compound is not comprised of multiple components. Other techniques, such as mass spectrometry (LC-MS) or the use of orthogonal chromatographic methods, can provide further, definitive confirmation of specificity. chromatographyonline.com

Linearity and Calibration Range Determination

Linearity in an analytical procedure demonstrates its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. iajps.comjocpr.com The calibration range is the interval between the upper and lower concentrations of the analyte for which the analytical method has been shown to be precise, accurate, and linear. iajps.com For impurity analysis, this range must encompass concentrations from the reporting threshold up to the specification limit.

In the analysis of Lenvatinib and its related substances, including Impurity g, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them with the proposed chromatographic method. pharmaceuticaljournal.net A calibration curve is then generated by plotting the peak area response against the concentration. The relationship is statistically validated by calculating the correlation coefficient (r²) and the y-intercept of the regression line. iajps.compharmaceuticaljournal.net A correlation coefficient value close to 0.999 is generally considered evidence of a strong linear relationship. iajps.comjocpr.com

Table 1: Representative Linearity Data for Lenvatinib Analysis This table illustrates typical linearity results for the parent compound, Lenvatinib, which serves as a model for establishing the linearity for its impurities.

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 10 | 1361098 |

| 2 | 25 | 3086279 |

| 3 | 50 | 6375650 |

| 4 | 75 | 9806576 |

| 5 | 100 | 12948301 |

| Regression Analysis | ||

| Correlation Coefficient (r²) | 0.999 | |

| Slope | 126985 | |

| Y-Intercept | 89542 |

Data adapted from studies on Lenvatinib Mesylate analysis. jocpr.com

Detection Limit (LOD) and Quantitation Limit (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for impurity profiling assays, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. jocpr.com The LOD is the smallest concentration that yields a measurable response (typically with a signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically with a signal-to-noise ratio of 10:1). jocpr.com

These limits are essential for ensuring that the analytical method is sensitive enough to control impurities at the levels required by regulatory bodies like the International Council for Harmonisation (ICH). jocpr.com For this compound, the LOQ must be at or below the reporting threshold. celonpharma.com

Table 2: Example LOD and LOQ Values in Lenvatinib Analytical Methods Values shown are for the parent drug Lenvatinib, indicating the sensitivity achievable with validated HPLC methods.

| Parameter | Method 1 | Method 2 | Method 3 |

| Limit of Detection (LOD) | 0.48 µg/mL iajps.com | 1.2 µg/mL jocpr.com | 0.16 µg/mL researchgate.net |

| Limit of Quantitation (LOQ) | 1.46 µg/mL iajps.com | 3.8 µg/mL jocpr.com | 0.50 µg/mL researchgate.net |

Accuracy, Precision, and Robustness Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. iajps.com It is often determined through recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). iajps.comjocpr.com High percentage recovery, typically within 98-102%, indicates the method's accuracy. iajps.comresearchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pharmaceuticaljournal.net It is typically assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. pharmaceuticaljournal.net

Intermediate Precision (Inter-day precision): Evaluates the method's precision within the same laboratory but on different days, with different analysts, or on different equipment. pharmaceuticaljournal.net Precision is expressed as the relative standard deviation (%RSD), with values less than 2% generally being acceptable. iajps.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during routine use. For an HPLC method, robustness is tested by slightly altering parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. researchgate.net

Table 3: Summary of Accuracy and Precision Data from Lenvatinib Method Validation This table presents typical accuracy and precision results for Lenvatinib, demonstrating the standards that would be applied to a method for quantifying Impurity g.

| Parameter | Specification Level | Acceptance Criteria | Typical Result |

| Accuracy (% Recovery) | 50% | 98.0 - 102.0% | 100.03% jocpr.com |

| 100% | 98.0 - 102.0% | 100.05% jocpr.com | |

| 150% | 98.0 - 102.0% | 100.06% jocpr.com | |

| Precision (% RSD) | Repeatability | ≤ 2% | 0.75% iajps.com |

| Intermediate Precision | ≤ 2% | 1.0% pharmaceuticaljournal.net |

System Suitability Testing

System Suitability Testing (SST) is an integral part of any chromatographic method. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately for the intended application. iajps.com Key SST parameters include:

Tailing Factor: Measures the symmetry of the chromatographic peak. A value of ≤ 2 is generally required. iajps.com

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency.

Resolution (Rs): Measures the degree of separation between two adjacent peaks. For impurity analysis, the resolution between the impurity peak and the main drug peak must be adequate (typically >1.5). pharmaceuticaljournal.net

Table 4: Representative System Suitability Parameters for Lenvatinib HPLC Methods

| Parameter | Acceptance Criteria | Result (Method A) | Result (Method B) |

| Tailing Factor | ≤ 2.0 | 1.6 iajps.com | 1.23 pharmaceuticaljournal.net |

| Theoretical Plates | > 2000 | 4384 iajps.com | 4146 pharmaceuticaljournal.net |

| Resolution (Rs) | > 1.5 | Not Specified | 5.67 pharmaceuticaljournal.net |

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov When applied to analytical methods (Analytical QbD or AQbD), this approach ensures the development of a robust method that consistently meets its intended performance criteria. researchgate.netdntb.gov.ua

Risk Assessment and Identification of Critical Method Parameters

The AQbD process begins with defining the Analytical Target Profile (ATP), which outlines the goals for the method's performance. celonpharma.com This is followed by a risk assessment to identify experimental parameters that have the potential to impact the method's performance and data quality. researchgate.net Techniques such as fishbone (Ishikawa) diagrams or Failure Mode and Effects Analysis (FMEA) are used to identify potential risk factors.

For an HPLC method for this compound, potential variables include mobile phase pH, percentage of organic solvent, column temperature, flow rate, and injection volume. researchgate.net Parameters identified as high-risk are designated as Critical Method Parameters (CMPs) and are subjected to further investigation. mdpi.com

Table 5: Example Risk Assessment for HPLC Method Parameters

| Method Parameter | Potential Impact on... | Risk Level | Rationale |

| Mobile Phase pH | Peak Shape, Resolution, Retention Time | High | Small changes can significantly alter the ionization state of analytes, affecting separation. researchgate.net |

| % Organic Solvent | Retention Time, Resolution | High | Directly controls the elution strength of the mobile phase. researchgate.net |

| Column Temperature | Retention Time, Peak Shape | Medium | Affects viscosity and analyte solubility, can influence selectivity. researchgate.net |

| Flow Rate | Retention Time, Resolution | Medium | Affects analysis time and can impact column efficiency. researchgate.net |

| Injection Volume | Peak Area, Peak Shape | Low | Generally well-controlled by modern autosamplers, but can cause peak distortion if excessive. researchgate.net |

Design of Experiments (DoE) for Robust Method Optimization

Once Critical Method Parameters (CMPs) are identified, Design of Experiments (DoE) is employed to systematically study their effects and interactions. researchgate.netdntb.gov.ua DoE is a powerful statistical tool that allows for the simultaneous variation of multiple factors, leading to an efficient and comprehensive understanding of the method's performance across a range of conditions. mdpi.com

Common DoE approaches like Box-Behnken or Central Composite designs are used to model the relationship between the CMPs (e.g., pH, mobile phase ratio) and the Critical Method Attributes (CMAs), such as resolution and tailing factor. researchgate.netmdpi.com The data from these experiments are used to generate mathematical models and response surfaces, which visually depict how the factors influence the outcome. mdpi.com This process leads to the establishment of a Method Operable Design Region (MODR), which is a multidimensional space where the method is proven to be robust and reliable. mdpi.com

Table 6: Illustrative Design of Experiments (DoE) Setup for Method Optimization This table shows a hypothetical 3-level factorial design for two critical parameters.

| Experimental Run | Mobile Phase pH (Factor A) | % Acetonitrile (Factor B) |

| 1 | 3.0 (-1) | 35% (-1) |

| 2 | 3.5 (0) | 35% (-1) |

| 3 | 4.0 (+1) | 35% (-1) |

| 4 | 3.0 (-1) | 40% (0) |

| 5 | 3.5 (0) | 40% (0) |

| 6 | 4.0 (+1) | 40% (0) |

| 7 | 3.0 (-1) | 45% (+1) |

| 8 | 3.5 (0) | 45% (+1) |

| 9 | 4.0 (+1) | 45% (+1) |

This systematic DoE approach ensures that the final analytical method for this compound is not only validated according to standard guidelines but is also fundamentally robust and well-understood. researchgate.netdntb.gov.ua

Control Strategy for Analytical Procedure Performance

A robust control strategy is essential to ensure that an analytical procedure consistently performs as expected throughout its lifecycle, providing reliable measurements of this compound. This strategy is a planned set of controls derived from a thorough understanding of the analytical procedure, ensuring its continued fitness for the intended purpose. ich.orguspnf.com A comprehensive control strategy for the analytical procedure of this compound encompasses several key elements, including routine system suitability testing, the use of quality control samples, ongoing performance monitoring, and a systematic approach to method lifecycle management.

The primary goal of this strategy is to proactively manage the analytical method to prevent out-of-specification (OOS) results and ensure the quality and consistency of the data generated. iosrphr.org This involves identifying potential sources of variability and implementing controls to mitigate their impact. uspnf.com

System Suitability Testing (SST)

System Suitability Testing (SST) is a critical component of the control strategy, performed before and during sample analysis to verify that the chromatographic system is adequate for the intended analysis. acs.orgpharmaguideline.com SST parameters and their acceptance criteria are established during method validation and are crucial for ensuring the performance of the analytical system on a day-to-day basis. loesungsfabrik.dealtabrisagroup.com For the analysis of this compound, typically by a High-Performance Liquid Chromatography (HPLC) method, a specific SST solution is used. This solution often contains Lenvatinib and a known amount of this compound, along with other potential impurities, to test the critical performance attributes of the system. acs.org

Key SST parameters for an impurity method include resolution, tailing factor, theoretical plates (column efficiency), and repeatability. pharmaguideline.compharmaknowledgeforum.com

Resolution (Rs): This is a critical parameter for an impurity method, ensuring that this compound is well-separated from the main Lenvatinib peak and other adjacent impurities. A minimum resolution value (e.g., >2.0) is set to guarantee accurate quantitation. loesungsfabrik.de

Tailing Factor (T): The tailing factor measures the symmetry of the chromatographic peak. A value close to 1 indicates a symmetrical peak, which is important for accurate peak integration. For impurity analysis, the acceptance criterion is typically set between 0.8 and 1.5.

Theoretical Plates (N): This parameter indicates the efficiency of the column. A higher number of theoretical plates results in narrower and sharper peaks, improving separation.

Repeatability (%RSD): This is assessed by making multiple injections (typically 5 or 6) of the SST solution. The relative standard deviation (%RSD) of the peak areas and retention times for this compound should be within a specified limit (e.g., ≤5.0% for impurity analysis) to demonstrate the precision of the system. acs.org

Table 1: Example System Suitability Testing Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

|---|---|---|

| Resolution (Rs) between Lenvatinib and this compound | ≥ 2.0 | Ensures baseline separation for accurate quantitation. |

| Tailing Factor (T) for this compound | ≤ 1.5 | Guarantees peak symmetry for reliable integration. |

| Theoretical Plates (N) | ≥ 3000 | Confirms column efficiency and performance. |

Use of Quality Control Samples (QCS)

Quality Control Samples (QCS) are utilized to monitor the performance of the analytical method in real-time. nih.gov These samples are typically prepared from a well-characterized batch of Lenvatinib containing a known concentration of Impurity g. They are analyzed at regular intervals alongside the test samples to provide an independent check on the accuracy and precision of the method.

The concentration of the QCS is usually set at a critical level, such as the specification limit for Impurity g, to ensure the method is performing adequately at the control threshold. The results from the QCS are plotted on control charts to visually monitor the performance of the analytical procedure over time. researchgate.netjournal-of-agroalimentary.ro

Table 2: Example of Quality Control Sample Monitoring

| Control Parameter | Frequency | Acceptance Criteria | Action on Failure |

|---|---|---|---|

| QCS Recovery | One per analytical run | 90.0% - 110.0% of the known value | Investigate and document any deviation; potential re-analysis of samples. |

Ongoing Performance Monitoring

Ongoing performance monitoring is a proactive approach to ensure that the analytical method remains in a state of control throughout its lifecycle. chromatographyonline.comloesungsfabrik.de This involves the continuous collection and analysis of data related to the method's performance. Control charts are a powerful statistical process control (SPC) tool used for this purpose. nih.govslideshare.net

Key performance indicators (KPIs) from the analytical method, such as SST results (e.g., resolution, retention time), QCS recovery values, and chromatographic peak characteristics, are trended over time. loesungsfabrik.de This allows for the early detection of any systematic drift or increased variability in the method's performance, which might be caused by factors like column degradation, instrument wear, or changes in reagent quality. researchgate.net

By analyzing these trends, analysts can take preventive action before the method performance deviates outside the established limits, thus preventing OOS results and ensuring the long-term reliability of the data for this compound. journal-of-agroalimentary.ro

Method Lifecycle Management

Method Design and Development: Based on an Analytical Target Profile (ATP), which defines the requirements for the measurement of this compound. uspnf.com

Procedure Performance Qualification: The method is formally validated to demonstrate it is fit for its intended purpose. chromatographyonline.com

Continued Procedure Performance Verification: This is where the control strategy is implemented. The method's performance is continuously monitored during routine use to ensure it remains in a state of control. chromatographyonline.comijpsjournal.com

Any changes to the analytical method, such as the introduction of a new type of column or instrument, must be managed through a formal change control process. ich.org The impact of the change on the method's performance is assessed, and re-validation or method equivalency studies may be required to ensure the continued suitability of the procedure for analyzing this compound.

Impurity Profiling and Control Strategies for Lenvatinib Impurity G in Pharmaceutical Products

Comprehensive Impurity Profiling Studies for Lenvatinib and Impurity g

A thorough impurity profile is the foundation of ensuring the safety and efficacy of any active pharmaceutical ingredient (API). For Lenvatinib, this involves the identification, characterization, and routine monitoring of all potential process-related and degradation impurities.

Identification of Related Substances in Active Pharmaceutical Ingredient (API)

The manufacturing process of Lenvatinib can give rise to several related substances, which are structurally similar to the main compound. One of the key identified impurities is Lenvatinib Impurity G, chemically known as 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester google.com. This compound is recognized as a major degradation impurity that can form in Lenvatinib mesylate or pharmaceutical formulations containing it google.com.

Another important related substance is 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide, which is considered an intermediate in the synthesis of Lenvatinib and can also be present as an impurity veeprho.comdaicelpharmastandards.comsynzeal.comdaicelpharmastandards.com. The presence of these and other related substances is typically monitored using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) veeprho.comqingmupharm.combenthamdirect.com. These methods are crucial for separating and quantifying impurities, ensuring the purity of the Lenvatinib API qingmupharm.com.

Below is a table summarizing some of the known related substances in Lenvatinib API:

| Impurity Name | Chemical Name | Type |

| This compound | 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester | Degradation |

| - | 4-(4-amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | Intermediate/Process |

| Impurity D | 4-hydroxy-7-methoxyquinoline-6-carboxylic acid amide | Process/Degradation |

| Impurity E | 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylaminourea | Process/Degradation |

| Impurity F | 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid | Degradation |

Characterization of Impurity g in Finished Pharmaceutical Formulations

The presence and behavior of Impurity G in the finished pharmaceutical formulation are of critical importance. As a known degradation product, its levels can potentially increase over the product's shelf life google.com. Stability-indicating analytical methods, primarily HPLC and UPLC, are developed and validated to detect and quantify Impurity G in the presence of the Lenvatinib API and other excipients in the final dosage form researchgate.netijfans.orgresearchgate.net.

Forced degradation studies are instrumental in understanding the formation pathways of Impurity G. These studies involve subjecting the drug product to stress conditions such as heat, humidity, light, and acidic or basic environments to accelerate degradation researchgate.net. The data from these studies help in identifying the circumstances under which Impurity G is most likely to form, which is crucial for establishing appropriate storage and handling conditions for the finished product.

Monitoring of Impurity g during Product Lifecycle

Continuous monitoring of Impurity G is a regulatory requirement throughout the product lifecycle, from initial development and stability testing to post-market surveillance. A robust stability-indicating assay method is employed to track the levels of Impurity G in stability batches of the drug product under various storage conditions ijfans.org.

The data gathered from this ongoing monitoring allows for the establishment of appropriate specifications and acceptance criteria for Impurity G in the final product. This ensures that the levels of this impurity remain within safe and acceptable limits for the entire shelf life of the pharmaceutical product.

Development of Impurity Control Strategies in Manufacturing

A proactive approach to impurity control during the manufacturing process is essential to ensure the quality and safety of the final pharmaceutical product. This involves both optimizing the manufacturing process to minimize impurity formation and employing effective purification techniques to remove any impurities that do form.

Process Optimization to Minimize Impurity g Formation

Since this compound is a degradation product, its formation can be influenced by various factors in the manufacturing process and the formulation itself. Process optimization strategies focus on identifying and controlling the critical process parameters that may contribute to its formation.

Given that Impurity G is a methyl ester, its formation could potentially be linked to the presence of methanol (B129727) and acidic conditions during the synthesis or work-up stages. Therefore, process optimization may involve:

Solvent Selection: Minimizing or replacing methanol in the final stages of the manufacturing process.

pH Control: Maintaining a pH range that disfavors the esterification reaction.

Temperature Control: Conducting reaction and purification steps at temperatures that minimize degradation.

Advanced Purification Techniques for Selective Removal of Impurity g

In addition to process optimization, advanced purification techniques are employed to selectively remove Impurity G and other related substances from the Lenvatinib API. Crystallization is a primary method used for the purification of Lenvatinib patsnap.compatsnap.comgoogleapis.comgoogle.com. The process of crystallization can be fine-tuned by selecting appropriate solvents and controlling parameters like temperature and stirring rate to achieve the desired purity patsnap.comgoogleapis.com.

For impurities that are difficult to remove by crystallization, chromatographic techniques can be utilized. Column chromatography is a common method for purifying crude products in pharmaceutical synthesis patsnap.com. By selecting the appropriate stationary and mobile phases, it is possible to achieve a high degree of separation between Lenvatinib and Impurity G.

Establishment of Acceptance Criteria and Specifications in Accordance with ICH Q3 Guidelines

The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. For this compound, as with any impurity in a new drug product, acceptance criteria and specifications are established based on the comprehensive guidelines provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q3B(R2) guideline, "Impurities in New Drug Products". europa.euich.org This guideline works in concert with ICH Q3A(R2), which addresses impurities in new drug substances. europa.eu

The fundamental principle of these guidelines is to set thresholds for reporting, identifying, and qualifying impurities. amsbiopharma.comslideshare.net Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. europa.eufda.govich.org The level of any degradation product present in a new drug product that has been adequately tested in safety and/or clinical studies is considered qualified. europa.euich.org

The establishment of an acceptance criterion for this compound involves several key steps:

Characterization of Degradation Profile: Stability studies, knowledge of degradation pathways, and forced degradation studies are used to build a comprehensive degradation profile for the Lenvatinib drug product. europa.eu

Analytical Procedure Validation: The analytical procedures used to detect and quantify this compound must be validated to demonstrate specificity, accuracy, and precision for that specific impurity. europa.eu

Setting Acceptance Criteria: The criteria are set based on safety data and the levels of the impurity observed in batches manufactured by the proposed commercial process. fda.gov The limits should be consistent with the manufacturing process capability and analytical variability. fda.govich.org

The ICH Q3B(R2) guideline outlines specific thresholds for degradation products based on the maximum daily dose (MDD) of the drug. These thresholds determine the action required for any given impurity. Lenvatinib's recommended daily dose can be up to 24 mg. hres.ca Based on this, the thresholds are as follows:

Reporting Threshold: The level above which a degradation product must be reported in regulatory submissions. For an MDD between 10 mg and 100 mg, this threshold is 0.2% or 1.0 mg Total Daily Intake (TDI), whichever is lower.

Identification Threshold: The level above which the structure of an impurity must be determined. For this MDD range, the threshold is 0.5% or 1.0 mg TDI, whichever is lower.

Qualification Threshold: The level above which an impurity requires safety qualification. For this MDD range, the threshold is 0.5% or 1.0 mg TDI, whichever is lower.

A specification for a Lenvatinib drug product would therefore include a specific acceptance criterion for this compound if it is a specified degradation product (i.e., found to be consistently present in manufactured batches). europa.eu If it is an unspecified degradation product, it would be controlled by a general limit of not more than the identification threshold. fda.govich.org

| Maximum Daily Dose¹ | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI (whichever is lower) | 0.5% or 1 mg TDI (whichever is lower) |

| > 1 g | 0.05% | 0.10% or 2 mg TDI (whichever is lower) | 0.15% or 2 mg TDI (whichever is lower) |

Reference Standards and Certified Reference Materials for Impurity g

Reference standards are indispensable tools in pharmaceutical quality control, serving as the benchmark for confirming the identity, purity, quality, and strength of drug substances and products. simsonpharma.com For this compound, a well-characterized reference standard is crucial for regulatory compliance and ensuring patient safety. pharmiweb.comknorspharma.compharmaffiliates.com

Synthesis and Comprehensive Characterization of Analytical Standards

The generation of a reference standard for this compound begins with its chemical synthesis. Impurities can arise from starting materials, byproducts of the manufacturing process, or as degradation products. veeprho.comdaicelpharmastandards.com Once the chemical structure of Impurity g is known, a dedicated synthetic route is developed to produce a high-purity batch of the compound. This process is often complex, aiming to isolate the impurity away from the active pharmaceutical ingredient (API) and other related substances.

Following synthesis, the material undergoes comprehensive characterization to unequivocally confirm its identity and establish its purity. This is a critical step, as the quality of the reference standard directly impacts the accuracy of all subsequent analytical measurements. simsonpharma.com A detailed Certificate of Analysis (CoA) is generated, summarizing the characterization data. daicelpharmastandards.com

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Provides detailed information about the molecular structure, confirming the identity and connectivity of atoms. daicelpharmastandards.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound, further confirming its identity. daicelpharmastandards.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. daicelpharmastandards.com |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the standard by separating it from any residual starting materials or byproducts. veeprho.comdaicelpharmastandards.com |

| Water Content (e.g., Karl Fischer Titration) | Quantifies the amount of water present, which is necessary for calculating the purity on an anhydrous basis. |

| Residual Solvents (Gas Chromatography) | Measures the amount of any solvents remaining from the synthesis and purification process. |

Role in Quality Control, Method Validation, and Quantitative Analysis

The characterized reference standard of this compound plays a pivotal role throughout the lifecycle of the pharmaceutical product. synzeal.com

Quality Control (QC): In routine QC testing of Lenvatinib batches, the Impurity g reference standard is used as a comparator to identify and quantify the impurity in the drug product. pharmiweb.com This ensures that the level of Impurity g in the final product consistently meets the established specification limits. knorspharma.com

Method Validation: Analytical methods used for impurity profiling must be validated according to ICH Q2(R1) guidelines. The reference standard is essential for this process. labinsights.nl It is used to demonstrate the method's:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities.

Linearity: Establishing a direct proportional relationship between the concentration of Impurity g and the analytical signal.

Accuracy: The closeness of the test results to the true value, determined by spiking known amounts of the reference standard into placebo samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of Impurity g that can be reliably quantified and detected, respectively.

Quantitative Analysis: The reference standard allows for the accurate calculation of the amount of this compound present in a sample. labinsights.nl By creating a standard curve or using a single-point calibration, the response from the unknown sample can be compared to the response of the known concentration of the reference standard to determine the impurity level. pharmiweb.com

Stability-Indicating Method Development and Degradation Product Monitoring

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of the drug substance and drug product over time. ijfans.org Such a method must be able to accurately measure the active ingredient and resolve it from its degradation products, including this compound, without interference. researchgate.net

Accelerated and Long-Term Stability Studies in Various Conditions